molecular formula C6H9ClF3NO3 B6190531 6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride CAS No. 2648939-65-3

6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride

Cat. No.: B6190531
CAS No.: 2648939-65-3
M. Wt: 235.6
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Description

6-(Trifluoromethyl)morpholine-3-carboxylic acid hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a morpholine ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring, which can be achieved through the reaction of diethanolamine with a suitable halogenating agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Carboxylation: The morpholine derivative is then carboxylated using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)morpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

6-(Trifluoromethyl)morpholine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which 6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 6-(Trifluoromethyl)quinoline-3-carboxylic acid
  • 6-(Trifluoromethyl)benzene-1,3-dicarboxylic acid

Uniqueness

Compared to these similar compounds, 6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride is unique due to the presence of the morpholine ring, which imparts different chemical and physical properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications in pharmaceuticals and industrial chemistry.

Properties

CAS No.

2648939-65-3

Molecular Formula

C6H9ClF3NO3

Molecular Weight

235.6

Purity

95

Origin of Product

United States

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